molecular formula C15H27NO11 B1214136 N-Acetyl-2'-O-methyllactosamine CAS No. 99933-16-1

N-Acetyl-2'-O-methyllactosamine

Cat. No.: B1214136
CAS No.: 99933-16-1
M. Wt: 397.37 g/mol
InChI Key: ONETVDVNEZHXBB-JKVVGOODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-2'-O-methyllactosamine is a disaccharide derivative of lactosamine (Galβ1-4GlcNAc), characterized by a methyl group at the 2'-hydroxyl position of the galactose residue (Figure 1). This modification distinguishes it from the parent compound N-acetyllactosamine (Galβ1-4GlcNAc), which lacks methyl substitutions. The compound is synthesized via regioselective protection and glycosylation strategies, such as the condensation of 3,4,6-tri-O-acetyl-2-O-methyl-α-D-galactopyranosyl bromide with a glucosamine derivative under mercuric cyanide catalysis, followed by deprotection steps . Its structural specificity makes it a critical tool in glycobiology, particularly in studying enzyme-substrate interactions, such as α1,3-fucosyltransferase activity in cancer biomarker research .

Properties

CAS No.

99933-16-1

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(3R,4S,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-3,5,6-trihydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-6(20)16-7(3-17)10(22)13(8(21)4-18)27-15-14(25-2)12(24)11(23)9(5-19)26-15/h3,7-15,18-19,21-24H,4-5H2,1-2H3,(H,16,20)/t7?,8-,9-,10-,11+,12+,13-,14-,15+/m1/s1

InChI Key

ONETVDVNEZHXBB-JKVVGOODSA-N

SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)OC)O

Isomeric SMILES

CC(=O)NC(C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)OC)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)OC)O

Synonyms

Ac-2-MeLac
N-acetyl-2'-O-methyllactosamine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of N-Acetyl-2'-O-methyllactosamine and Analogues

Compound Name Structural Modification Synthesis Method Biological Role/Application References
This compound 2'-O-methylation on galactose Regioselective methylation, glycosylation with Hg(CN)₂ catalysis, deprotection Substrate for α1,3-fucosyltransferase; tumor marker studies
N-Acetyl-3-O-methyllactosamine 3-O-methylation on glucosamine Benzylidene protection, methylation with CH₃I-Ag₂O, glycosylation, hydrogenolysis Probing glycosyltransferase specificity; synthetic antigen development
N-Acetyllactosamine No methyl groups (Galβ1-4GlcNAc) Direct glycosylation of galactose and GlcNAc derivatives Core structure for glycans; ligand for galectins and selectins
6'-Fluoro-N-acetyllactosamine 6'-Fluoro substitution on galactose Fluorination via DAST (diethylaminosulfur trifluoride) NMR/X-ray probes; study carbohydrate-protein interactions
Seleno-N-acetyllactosamine Selenium substitution at specific sites Seleno-glycoside synthesis under radical conditions Metabolic labeling; antioxidant activity studies

Key Distinctions

  • Stereochemical Impact : The 2'-O-methyl group in this compound sterically hinders α1,2-fucosyltransferase activity while enhancing specificity for α1,3-fucosyltransferase, unlike the unmethylated N-acetyllactosamine .
  • Enzyme Specificity : N-Acetyl-3-O-methyllactosamine, with methylation on glucosamine, is resistant to β1,4-galactosidase cleavage, making it suitable for glycan stability studies .
  • Probe Utility: Fluorinated and seleno derivatives exhibit altered electronic properties, enabling their use in structural biology (e.g., crystallography, NMR) to map binding epitopes .

Role in Cancer Biomarker Research

This compound serves as a synthetic acceptor substrate for serum α1,3-fucosyltransferase (FT), an enzyme elevated in ovarian, breast, and gastric cancers. Clinical studies demonstrated a strong correlation (P < 0.0001) between serum FT activity and tumor progression, validating its utility in monitoring chemotherapy responses . In contrast, N-acetyllactosamine is less effective due to nonspecific fucosylation at multiple sites .

Structural Insights from Fluorinated Analogues

X-ray crystallography of 6'-fluoro-N-acetyllactosamine revealed a distorted ^4C₁ chair conformation in galactose, altering hydrogen-bonding networks with lectins. This contrasts with the relaxed ^4C₁ conformation of the parent compound, explaining reduced binding affinity for galectin-3 .

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